molecular formula C11H13N3 B2877864 2,6-Dimethyl-4-Hydrazinoquinoline CAS No. 29125-48-2

2,6-Dimethyl-4-Hydrazinoquinoline

Cat. No.: B2877864
CAS No.: 29125-48-2
M. Wt: 187.246
InChI Key: XYZQGJZVMUUSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-Hydrazinoquinoline is a chemical compound with the molecular formula C11H13N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-Hydrazinoquinoline typically involves the reaction of 2,6-dimethylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure high purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-Hydrazinoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-Hydrazinoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-Hydrazinoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The hydrazino group in the compound is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-Hydrazinoquinoline is unique due to the presence of the hydrazino group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly useful in biochemical research and drug development .

Properties

IUPAC Name

(2,6-dimethylquinolin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-3-4-10-9(5-7)11(14-12)6-8(2)13-10/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZQGJZVMUUSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.